

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of MAX-40279

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

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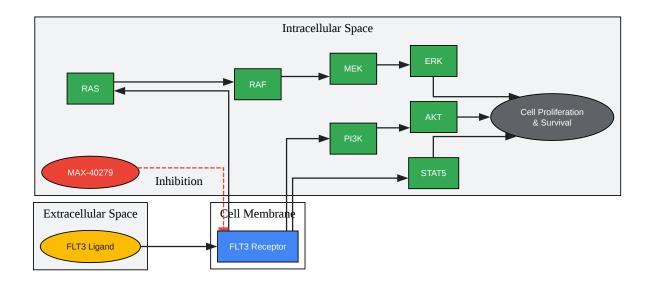
Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves the inhibition of FLT3 and FGFR-mediated signal transduction pathways, which are crucial for cell proliferation and survival in various cancers, particularly acute myeloid leukemia (AML).[1] These application notes provide detailed protocols for conducting pharmacokinetic (PK) studies of MAX-40279 in common animal models to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathways of Interest

MAX-40279 targets the FLT3 and FGFR signaling pathways. Understanding these pathways is crucial for interpreting pharmacodynamic and efficacy studies in conjunction with pharmacokinetic data.

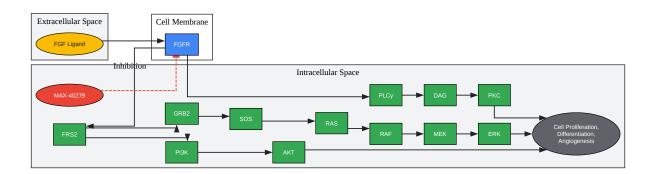




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Caption: FLT3 Signaling Pathway and MAX-40279 Inhibition.





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Caption: FGFR Signaling Pathway and MAX-40279 Inhibition.

Data Presentation: Representative Pharmacokinetic Parameters

While specific pharmacokinetic data for MAX-40279 is not publicly available, the following tables present representative data from preclinical studies of other FLT3/FGFR inhibitors in various animal models. This data is for illustrative purposes to guide experimental design and data analysis.

Table 1: Representative Single-Dose Oral Pharmacokinetic Parameters of a FLT3 Inhibitor (2082-0047) in Mice.



Parameter	Unit	Value
Dose	mg/kg	10
Cmax	μΜ	1.2
Tmax	h	4
AUC(0-t)	μM*h	-
Half-life (t1/2)	h	4.7
Oral Bioavailability	%	79

Data adapted from a study on a novel FLT3 inhibitor 2082-0047.[2]

Table 2: Representative Single-Dose Oral Pharmacokinetic Parameters of an FGFR Inhibitor (ARQ 087) in Tumor-Bearing Mice.

Xenograft Model	Dose (mg/kg)	Cmax (µM)
SNU-16	25	1.2
75	4.9	
BaF3/FGFR2	50	2.8
150	7.7	
AN3CA	25	0.1
75	3.1	

Data adapted from a study on the FGFR inhibitor ARQ 087.[3]

Table 3: Representative Single-Dose Pharmacokinetic Parameters of a Kinase Inhibitor in Rats.



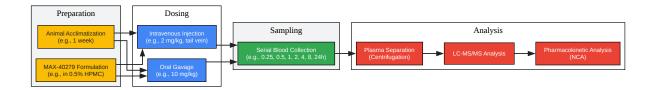
Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC(0- inf) (ng*h/mL)	t1/2 (h)	Oral Bioavaila bility (%)
Oral	50	2800 ± 100	0.55	-	2.5 ± 0.6	~77
IV	50	-	-	-	0.9	-

Data is hypothetical and for illustrative purposes, based on typical kinase inhibitor profiles in rats.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of MAX-40279 in mice following a single oral or intravenous administration.



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Caption: Workflow for a Single-Dose Pharmacokinetic Study in Mice.

- 1. Materials:
- MAX-40279
- Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water)
- Male/Female CD-1 or BALB/c mice (8-10 weeks old)



- Gavage needles (for oral administration)
- Syringes and needles (for intravenous administration)
- Anticoagulant tubes (e.g., EDTA-coated)
- Centrifuge
- LC-MS/MS system

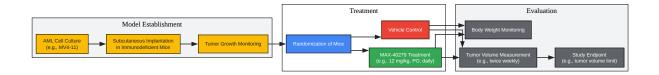
2. Procedure:

- Formulation Preparation: Prepare a homogenous suspension or solution of MAX-40279 in the chosen vehicle at the desired concentration.
- Animal Acclimatization: House animals in a controlled environment for at least one week before the study.
- Dosing:
 - o Oral (PO): Administer a single dose of MAX-40279 (e.g., 10 mg/kg) via oral gavage.
 - Intravenous (IV): Administer a single dose of MAX-40279 (e.g., 2 mg/kg) via tail vein injection.
- Blood Sampling: Collect blood samples (approximately 50-100 μL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein into anticoagulant tubes.
- Plasma Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Sample Analysis: Analyze the plasma concentrations of MAX-40279 using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis (NCA).



Protocol 2: Efficacy Study in an AML Xenograft Mouse Model

This protocol describes the evaluation of MAX-40279's anti-tumor efficacy in a mouse model with human AML xenografts.



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